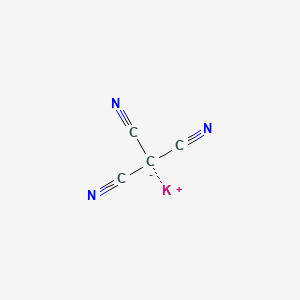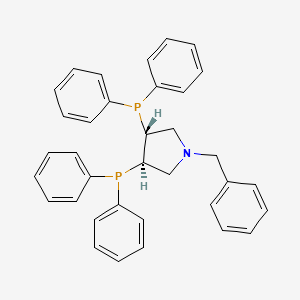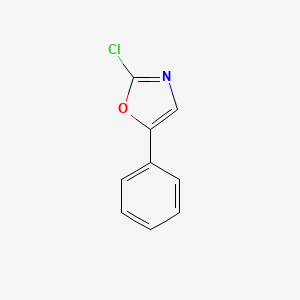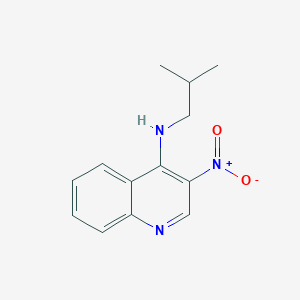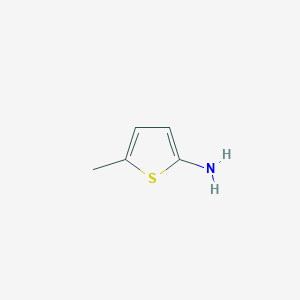
5-Methylthiophen-2-amine
Overview
Description
5-Methylthiophen-2-amine (5-MeTPA) is an organic compound with the molecular formula C5H9NS. It is an aromatic amine and a derivative of thiophene. 5-MeTPA is a versatile compound that has been used in a variety of scientific research applications, including in vivo and in vitro experiments.
Scientific Research Applications
Synthesis and Evaluation as Radiosensitizers and Cytotoxins
A study by Threadgill et al. (1991) involved the synthesis of a series of nitrothiophene-5-carboxamides and their evaluation as potential radiosensitizers and bioreductively activated cytotoxins. This research highlights the potential use of 5-methylthiophen-2-amine derivatives in cancer treatment, particularly in enhancing the effects of radiotherapy (Threadgill et al., 1991).
Study in Room-Temperature Ionic Liquids
D’Anna et al. (2006) conducted a study on the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is significant for understanding the behavior of 5-methylthiophen-2-amine in different solvent environments, which is critical for various chemical synthesis processes (D’Anna et al., 2006).
Synthesis of Substituted Cyclopentapyrimidin-2-amine Compounds
In 2018, Tugcu and Turhan reported the synthesis of new substituted pyrimidine derivatives via a one-pot method, indicating the potential of 5-methylthiophen-2-amine in forming biologically active molecules. This research contributes to the development of new compounds with possible pharmaceutical applications (Tugcu & Turhan, 2018).
Synthesis of Fully Substituted 2,5-Dihydrothiophenes
Mari et al. (2018) described a synthesis method for fully substituted 2,5-dihydrothiophenes, demonstrating the versatility of 5-methylthiophen-2-amine in forming complex organic structures. This synthesis method has implications for the development of new materials and chemicals (Mari et al., 2018).
Trifluoromethyl Hydroxyalkylation
A 2022 study by Duvauchelle et al. explored an approach for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine, showcasing the potential of this compound in complex organic syntheses and the development of new chemical processes (Duvauchelle et al., 2022).
properties
IUPAC Name |
5-methylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZTUUENXGQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462172 | |
| Record name | 5-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophen-2-amine | |
CAS RN |
55502-89-1 | |
| Record name | 5-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



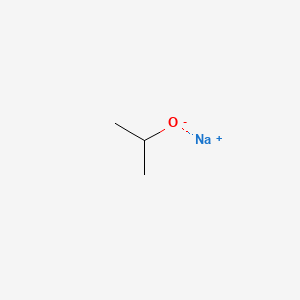

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
